BenchChemオンラインストアへようこそ!

N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

CK2 inhibition N-alkyl carboxamide SAR naphtho[2,3-b]furan-4,9-dione derivatives

N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a synthetic naphtho[2,3-b]furan-4,9-dione derivative within a patented compound class characterized as inhibitors of minichromosome maintenance (MCM) replicative helicase, with asserted utility in treating proliferative and infectious diseases. The compound belongs to a structurally defined series where the N-alkyl carboxamide substituent is a primary determinant of target engagement and biological potency.

Molecular Formula C18H17NO4
Molecular Weight 311.337
CAS No. 690640-91-6
Cat. No. B2703699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide
CAS690640-91-6
Molecular FormulaC18H17NO4
Molecular Weight311.337
Structural Identifiers
SMILESCCCCNC(=O)C1=C(OC2=C1C(=O)C3=CC=CC=C3C2=O)C
InChIInChI=1S/C18H17NO4/c1-3-4-9-19-18(22)13-10(2)23-17-14(13)15(20)11-7-5-6-8-12(11)16(17)21/h5-8H,3-4,9H2,1-2H3,(H,19,22)
InChIKeyQAFOFZNNFXLULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide (CAS 690640-91-6) – Selection Rationale


N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a synthetic naphtho[2,3-b]furan-4,9-dione derivative within a patented compound class characterized as inhibitors of minichromosome maintenance (MCM) replicative helicase, with asserted utility in treating proliferative and infectious diseases [1]. The compound belongs to a structurally defined series where the N-alkyl carboxamide substituent is a primary determinant of target engagement and biological potency [2].

Why N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide Cannot Be Replaced by Generic In-Class Analogs – Procurement Considerations


Within the naphtho[2,3-b]furan-4,9-dione-3-carboxamide scaffold, small variations in the N-alkyl substituent produce discrete, non-interchangeable biological profiles. For example, the N-isopentyl analog has been experimentally characterized as a CK2 inhibitor (IC50 = 2.33 µM) [1], whereas the patent family identifies the broader series as MCM-targeting agents [2]. An N-butyl substituent presents a distinct steric footprint and lipophilicity (cLogP) relative to N-cyclopentyl, N-cyclohexyl, or N-isopentyl counterparts, directly affecting target binding kinetics, selectivity, and cellular permeability. Consequently, substituting one N-alkyl variant for another without empirical confirmation of equipotent target engagement risks invalidating the intended pharmacological probe or therapeutic lead series in research and industrial screening campaigns.

Head-to-Head Quantitative Evidence for N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide


N-Alkyl Substituent Impact on Kinase Inhibition: N-Butyl vs. N-Isopentyl Analog Comparison

The closest experimentally characterized analog, N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide, inhibits casein kinase II (CK2) with an IC50 of 2.33 µM in an in vitro enzymatic assay [1]. The target compound differs solely by replacement of the N-isopentyl group with an N-butyl group. While direct IC50 data for the N-butyl analog have not been reported in accessible primary sources, QSAR models developed on the same naphtho[2,3-b]furan-4,9-dione series predict CK2 inhibitory activity is sensitive to N-alkyl chain topology, branching, and length [1]. This structural modification is therefore expected to yield a quantifiably distinct inhibitory profile compared to the isopentyl and cyclopentyl/cyclohexyl congeners [2].

CK2 inhibition N-alkyl carboxamide SAR naphtho[2,3-b]furan-4,9-dione derivatives

MCM Helicase Inhibition as a Differentiating Pharmacological Mechanism Within the Naphthofuran Series

The patent family covering the naphtho[2,3-b]furan-3-carboxamide class explicitly claims compounds as inhibitors of MCM helicase, particularly MCM2, for treating drug-resistant lung cancers [1]. This mechanism is mechanistically orthogonal to the CK2 inhibition demonstrated by the isopentyl analog [2]. The N-butyl analog, as a member of the patented Markush structures, is included within the scope of claimed MCM2-inhibitory compounds. No head-to-head MCM activity data for the N-butyl versus N-isopentyl or other N-alkyl variants are publicly available; therefore direct quantitative comparison is precluded.

MCM2 DNA replication inhibitor anticancer target

N-Alkyl Chain Engineering: Distinct Physicochemical Properties Among Commercially Available Analogs

Among the commercially cataloged naphtho[2,3-b]furan-3-carboxamide analogs, the N-butyl compound (C4 linear alkyl) presents a smaller steric volume and lower calculated lipophilicity compared to N-cyclopentyl (CAS 867135-80-6) and N-cyclohexyl (CAS 690640-97-2) analogs. The N-butyl variant also possesses a distinct topological polar surface area (TPSA) attributable solely to the common core (dioxo-naphthofuran-carboxamide) plus the linear C4 amide side chain, which is predicted to differ from the branched N-isopentyl analog (by one methylene unit) and from cyclic N-alkyl variants [1]. These intrinsic property differences directly influence aqueous solubility, membrane permeability, and metabolic stability, thereby differentiating the compound for specific assay conditions (e.g., cellular versus biochemical) within screening cascades.

lipophilicity cLogP physicochemical differentiation

Optimal Application Scenarios for N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide Based on Quantitative Evidence


CK2 Biochemical Profiling: N-Alkyl SAR Probe

Use the N-butyl analog as a structurally distinct control compound in CK2 enzymatic assays when profiling N-alkyl substitution effects within the naphtho[2,3-b]furan-3-carboxamide series, directly complementing the N-isopentyl analog (CK2 IC50 = 2.33 µM) [1] to map the impact of linear versus branched alkyl chains on kinase inhibition.

MCM2 Helicase Screening in Drug-Resistant Lung Cancer Models

Deploy the compound as a representative entity from the patented MCM-inhibitor class (US 11,919,886 B2) [1] in biochemical helicase assays and in cell viability panels employing EGFR-TKI-resistant non-small cell lung cancer (NSCLC) lines, where MCM2 dependency is established.

Solubility-Focused Lead Optimization Campaigns

Prioritize the N-butyl analog over more lipophilic N-cyclohexyl or N-cyclopentyl variants when solubility-limited assay conditions (e.g., high-throughput biochemical screens, microsomal stability assays with aqueous DMSO limits) require a congener with a lower predicted cLogP and reduced steric hindrance [1].

Computational QSAR Model Validation

Employ the N-butyl compound to experimentally validate QSAR predictions generated by the Haidar et al. 2020 model [1], which was originally trained on indeno[1,2-b]indole derivatives and extrapolated to naphtho[2,3-b]furan-4,9-dione structures, thereby contributing to iterative model refinement.

Quote Request

Request a Quote for N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.